Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

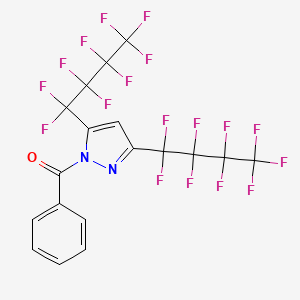

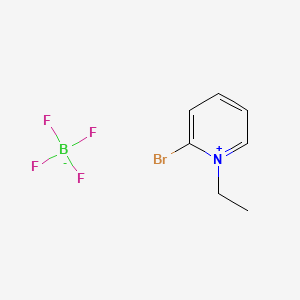

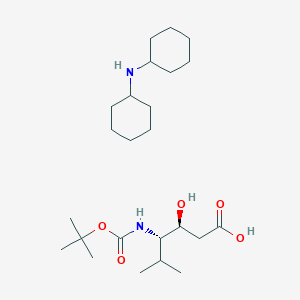

Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt, also known as Boc-AHMHxA (3S,4S)-OH DCHA, is a compound with the molecular formula C12H23NO5·C12H23N and a molecular weight of 442.63 . It appears as a white powder .

Molecular Structure Analysis

The IUPAC name of the compound is N-cyclohexylcyclohexanamine; (3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid . The InChI code is 1S/C12H23NO5.C12H23N/c1-7(2)10(8(14)6-9(15)16)13-11(17)18-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10,14H,6H2,1-5H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-,10-;/m0./s1 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis and Structural Properties : The synthesis and structural analysis of γ-peptides incorporating hydroxy amino acids, including derivatives similar to Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha, have been explored. These peptides demonstrate unique folding and secondary structures, contributing to the understanding of peptide stability and structure-function relationships (Brenner & Seebach, 2001).

Chemical Reactions and Synthesis Techniques

Esterification Techniques : Studies on the esterification of Boc-amino acids with Merrifield resin highlight the use of various bases, including diisopropylamine and dicyclohexylamine (DCHA), in promoting these reactions. This research is crucial for large-scale production of Boc amino acids and peptides (Wang De-xin, 2005).

Decomposition Suppression in Carbodiimide-mediated Reactions : A study focusing on the carbodiimide-mediated reactions of Boc-amino acids with phenols and hydroxylamines has identified ways to suppress decomposition, enhancing the efficiency and reliability of these reactions (Benoiton, Lee, & Chen, 2009).

Advanced Material Synthesis

- Chiral Polymer Synthesis : Research on the synthesis of chiral polymers using amino acid-based chiral monomers, including Boc-protected amino acids, has shown potential applications in drug delivery and biomolecule conjugation. This area of study is vital for the development of new materials with specific biological functions (Bauri, Roy, Pant, & De, 2013).

Methodological Improvements in Chemical Synthesis

Facile Synthesis Methods : Investigations into more economical and efficient synthesis methods for important intermediates, like N-Boc-3′-hydroxyadamantylglycine, demonstrate advancements in chemical synthesis techniques. These methods provide new avenues for producing complex molecules more efficiently (Li, Jiang, Gan, Zhang, Pan, & Hu, 2016).

Convergent Synthesis Approaches : Studies on convergent synthesis strategies, particularly in creating complex molecules like N-Boc-ADDA, show significant advancements in synthetic chemistry. These methods offer more versatile and efficient routes for synthesizing biologically active compounds (Meiries & Marquez, 2008).

Catalyst Efficiency in N-tert-Butoxycarbonylation : Research on using H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines has revealed more efficient and environmentally friendly methods for protecting amines in chemical syntheses. This advancement is crucial for synthesizing N-Boc-protected amino acids and peptides (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5.C12H23N/c1-7(2)10(8(14)6-9(15)16)13-11(17)18-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10,14H,6H2,1-5H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDOSYNRNNWING-GNAZCLTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373150 |

Source

|

| Record name | (3S,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha | |

CAS RN |

204192-31-4 |

Source

|

| Record name | (3S,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.